Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2044714-40-9
VCID: VC5464059
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-9(13)12(14)6-4-7-12/h9H,4-8,13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C12CCC2)N
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

CAS No.: 2044714-40-9

Cat. No.: VC5464059

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate - 2044714-40-9

Specification

CAS No. 2044714-40-9
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-9(13)12(14)6-4-7-12/h9H,4-8,13H2,1-3H3
Standard InChI Key SXJWLOYSKBKCIE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C12CCC2)N

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a spiro[3.4]octane framework, comprising a five-membered azetidine ring fused to a four-membered cyclobutane ring via a shared nitrogen atom (spiro junction) . The tert-butyl carbamate group (-OC(=O)N(C)(C)C) is attached to the nitrogen of the azetidine ring, while the primary amine (-NH2) occupies the 8-position of the cyclobutane moiety . This configuration introduces steric hindrance and conformational rigidity, which are critical for modulating biological activity and synthetic versatility.

Molecular Descriptors

  • Molecular Formula: C₁₂H₂₂N₂O₂

  • Molecular Weight: 226.32 g/mol

  • SMILES: CC(C)(C)OC(=O)N1CCC(C12CCC2)N

  • InChIKey: SXJWLOYSKBKCIE-UHFFFAOYSA-N

The spirocyclic structure is validated by X-ray crystallography data for analogous compounds, though no direct crystallographic studies for this specific derivative are publicly available .

Synthesis and Chemical Transformations

Synthetic Routes

Three primary strategies have been employed to construct the 2-azaspiro[3.4]octane core, as outlined in a 2019 Organic & Biomolecular Chemistry study :

  • Cyclopentane Annulation: A four-membered ring is formed via intramolecular cyclization of a pre-functionalized cyclopentane precursor.

  • Four-Membered Ring Annulation: The azetidine ring is constructed using nitrene insertion or [2+2] cycloaddition reactions.

  • Tandem Ring-Opening/Ring-Closing: Epoxide or aziridine intermediates undergo sequential transformations to yield the spiro system.

For tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, VulcanChem reports a multi-step protocol involving:

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to the amine nitrogen.

  • Reductive Amination: Coupling of the spirocyclic amine with carbonyl precursors under hydrogenation conditions.

  • Selective Functionalization: The 8-amino group is introduced via nucleophilic substitution or catalytic amination .

Key Reaction Conditions

  • Reagents: Pd/C for hydrogenolysis, DIAD for Mitsunobu reactions, and Boc anhydride for protection .

  • Yields: Reported yields for analogous spirocycles range from 45% to 78%, depending on the annulation method .

PropertyValueSource
Density1.17 ± 0.1 g/cm³ (Predicted)
Boiling Point331.2 ± 42.0 °C (Predicted)
LogP (Partition Coefficient)1.36
AppearanceViscous liquid

Applications in Scientific Research

Medicinal Chemistry

The compound’s spirocyclic scaffold is prized for its ability to:

  • Enhance Binding Affinity: Conformational restriction improves target engagement in kinase inhibitors.

  • Reduce Metabolic Clearance: Rigid structures resist cytochrome P450-mediated oxidation .

Notably, analogs of this compound have shown preliminary activity against protein kinase C (PKC) and G protein-coupled receptors (GPCRs) in preclinical assays.

Chemical Biology

  • Probe Development: The primary amine enables conjugation to fluorescent tags or biotin for target identification .

  • Fragment-Based Drug Discovery: Its small size (MW < 300) makes it suitable for fragment libraries .

SupplierCatalog NumberPurityPrice (USD/mg)
BLD PharmatechVC546405995%120
Advanced ChemBlockACB03124498%150
eNovation CNENC204471490%110

Lead times vary from 2–6 weeks due to custom synthesis requirements.

Future Directions and Challenges

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Enantioselective routes remain underdeveloped .

  • Continuous Flow Chemistry: Potential to improve yield and reduce reaction times .

Biological Evaluation

  • In Vivo Pharmacokinetics: No data on oral bioavailability or toxicity profiles are available .

  • Target Identification: CRISPR-Cas9 screens could elucidate novel molecular targets.

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